Cbz-O-methyl-L-serine is a protected serine derivative primarily used in synthetic organic chemistry and peptide synthesis.
The table below summarizes key Cbz-protected serine derivatives, highlighting how structural modifications alter their physical properties and applications.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics |
|---|---|---|---|---|
| Cbz-O-methyl-L-serine | 134807-65-1 [2] [3] | C₁₂H₁₅NO₅ [2] | 253.25 [2] | Core compound; protected side chain [2]. |
| N-Cbz-L-Serine | 1145-80-8 [4] | C₁₁H₁₃NO₅ [4] | 239.22 [4] | Unprotected serine side chain (-OH); white to cream powder; m.p. 116-119 °C [4]. |
| N-Cbz-L-serine methyl ester | 1676-81-9 [5] [6] | C₁₂H₁₅NO₅ [5] | 253.25 [5] | Protected carboxylic acid; viscous liquid or low-melting solid (41-43°C) [5] [6]. |
| O-tert-Butyl-N-Cbz-L-serine Methyl Ester | 1872-59-9 [7] | C₁₆H₂₃NO₅ [7] | 309.36 [7] | Side chain protected with a tert-butyl group, which is stable to bases and can be removed with strong acid [7]. |
While a specific protocol for Cbz-O-methyl-L-serine was not detailed, the synthesis of the closely related N-Cbz-L-serine methyl ester provides a representative methodology for introducing the Cbz protecting group to serine [5].
Synthesis workflow for N-Cbz-L-serine methyl ester, illustrating the protection of the amino group under basic conditions [5].
Detailed Procedure [5]:
Cbz-protected serine derivatives are versatile building blocks. Specific applications include:
Safety data for the exact compound was limited, but safety information for the closely related N-Cbz-L-Serine can serve as a conservative guide.
N-Cbz-L-Serine Safety Profile [4]:
The benzyloxycarbonyl (Cbz) group is a cornerstone carbamate-based protecting group used primarily to shield amine functionalities, particularly in peptide synthesis and the construction of complex nitrogen-containing molecules [1] [2].
The group is almost exclusively introduced using benzyl chloroformate (Cbz-Cl), a reagent that is commercially available but requires careful handling due to its moisture sensitivity and pungent odor [1].
A key to successfully using the Cbz group is selecting the appropriate conditions for its introduction and removal, which depend on the overall molecule's functional groups.
The standard method involves reacting the amine with benzyl chloroformate under basic conditions to neutralize the HCl produced [1] [3]. The table below summarizes common protocols.
| Condition | Base / Additive | Solvent | Notes | Reference |
|---|---|---|---|---|
| Standard Alkaline | Sodium Carbonate (Na₂CO₃) | Water / Dioxane | pH critical (8-10); common for amino acids [3]. | [3] |
| Mixed Buffer | Na₂CO₃ : NaHCO₃ (2:1) | Water | Maintains stable pH 8-10, ideal for scale-up [3]. | [3] |
| Iodine-Catalyzed | Molecular Iodine (I₂) | Methanol | Non-alkaline, mild Lewis acid catalysis [3]. | [3] |
| PEG-Mediated | None (PEG-600 as medium) | - | Green, selective method; no added base required [3]. | [3] |
The Cbz group is most commonly removed via hydrogenolysis (cleavage with hydrogen). Recent research focuses on methods that avoid handling hydrogen gas and improve functional group tolerance [5] [3].
| Method | Condition | Reaction Parameters | Key Features | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C (e.g., 1 atm) | MeOH, RT | Traditional standard; fire hazard with H₂ gas [1] [6]. | [1] [6] |
| Transfer Hydrogenation | Pd/C, NaBH₄ | MeOH, RT, 5-20 min | In situ H₂ generation; fast, convenient, gram-scale suitable [5] [7]. | [5] [7] |
| Acidic Cleavage | HBr/AcOH or AlCl₃/HFIP* | RT | HFIP method is mild, selective, and good for reducible groups [4] [3]. | [4] [3] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMA, 75°C | Metal-free; superior for substrates with sensitive functionalities [4]. | [4] |
*HFIP = 1,1,1,3,3,3-Hexafluoroisopropanol
Here are detailed step-by-step procedures for a standard protection and a modern deprotection method.
This procedure uses a mixed carbonate buffer to maintain a stable pH during the reaction.
This method is noted for its safety, speed, and convenience, as it generates hydrogen in situ.
To visualize the decision-making process for selecting a deprotection method based on substrate compatibility, the following flowchart can be a useful guide:
Decision workflow for selecting an appropriate Cbz deprotection method based on substrate functional groups.
Here is a summary of the key identifying information and quantitative physical data for this compound.
| Property | Value / Description |
|---|---|
| CAS Number | 1676-81-9 [1] [2] [3] |
| Molecular Formula | C₁₂H₁₅NO₅ [1] [2] [3] |
| Molecular Weight | 253.25 g/mol [1] [2] [3] |
| IUPAC Name | methyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate [3] [4] |
| Melting Point | 41-43 °C (lit.) [1] [2] |
| Boiling Point | 170 °C at 0.01 mm Hg (lit.) [1]; 442.6±45.0 °C at 760 mmHg (predicted) [2] |
| Flash Point | >230 °F (approx. >110 °C) [1]; 113°C [3] [4] |
| Density | 1.3±0.1 g/cm³ [2] |
| Optical Activity | [α] = -13.5° (c=1, MeOH) [3] [4] |
| Physical Form | Viscous liquid or waxy solid; may appear as a clear waxy solid or pale yellow liquid [1] |
The standard synthesis method protects the amine group of L-serine methyl ester hydrochloride using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions [1] [5].
Schematic of the standard synthesis workflow for N-Cbz-L-serine methyl ester [1].
Detailed Step-by-Step Procedure [1]:
This procedure typically yields 92% of the desired product as a colorless oil [1].
| Aspect | Specifications |
|---|---|
| Storage | Keep in a dark place, sealed and dry, at room temperature [1]. Some sources recommend storage at -15°C [2]. |
| Solubility | Soluble in chloroform and methanol [1]. |
| GHS Hazard Codes | H302, H315, H319, H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation) [1]. |
| Safety Statements | S24/25 (Avoid contact with skin and eyes) [1]. |
N-Cbz-L-serine methyl ester is readily available from major chemical suppliers. Here are examples of available products and pricing (for reference only):
| Manufacturer | Product Number | Purity | Packaging | Price |
|---|---|---|---|---|
| Sigma-Aldrich | 469165 | 95% | 1g | $34.50 [1] |
| Sigma-Aldrich | 469165 | 95% | 10g | $160.00 [1] |
| TCI America | C1403 | >98.0% | 5g | $91.00 [1] |
This compound is a versatile chiral building block, primarily used in:
The Cbz (carbobenzyloxy) group is a cornerstone of amine protection [7] [5]. Its key feature is orthogonality to other common protecting groups like Boc and Fmoc, allowing for selective manipulation in complex syntheses [5] [8].
Primary Deprotection Method: Hydrogenolysis
The primary role of the Cbz group is to mask the nucleophilic and basic properties of an amine's nitrogen lone pair. This is crucial in peptide synthesis because amino acids contain both a nucleophilic amine group and an electrophilic carboxylic acid group. Without protection, these groups would react with each other in an uncontrolled manner, leading to polymerization and failed synthesis [1].
Protection Mechanism: The Cbz group is installed by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. The amine attacks the carbonyl carbon of Cbz-Cl, displacing chloride and forming a Cbz-protected carbamate. The base is necessary to neutralize the HCl produced in the reaction [2] [3].
Deprotection Mechanism: The Cbz group is typically removed via hydrogenolysis. This process uses hydrogen gas (H₂) and a palladium-based catalyst (e.g., Pd on carbon). The mechanism involves the cleavage of the Cbz group's benzyl-oxygen bond, releasing toluene, carbon dioxide, and the free, deprotected amine [2] [3].
The following diagram illustrates the complete workflow of a peptide coupling cycle using the Cbz protecting group.
Cbz protection, coupling, and deprotection cycle.
This is a typical procedure for protecting an amine using Cbz-Cl under Schotten-Baumann conditions [3].
This standard protocol uses catalytic hydrogenation for Cbz removal [3].
Choosing the right protecting group is a strategic decision in complex synthesis. The table below compares Cbz with other common amine protecting groups.
| Protecting Group | Introduction Reagent | Removal Conditions | Key Features |
|---|---|---|---|
| Cbz | Cbz-Cl, base [3] [4] | Hydrogenolysis (H₂/Pd-C) [2] [4] | Stable to acids and bases; orthogonal to Boc and Fmoc; removable under neutral conditions [3] |
| Boc | Boc₂O (Di-tert-butyl dicarbonate), base [1] [4] | Strong acid (e.g., Trifluoroacetic acid - TFA) [1] [4] | Stable to bases and hydrogenation; acid-labile, orthogonal to Cbz and Fmoc [1] |
| Fmoc | Fmoc-Cl, base [4] | Base (e.g., Piperidine) [1] [4] | Stable to acids; base-labile, orthogonal to Cbz and Boc; widely used in modern SPPS [1] |
The Cbz group remains relevant in contemporary research. It is compatible with advanced synthetic strategies, including its use alongside super silyl-based hydrophobic tags in Liquid-Phase Peptide Synthesis (LPPS) to improve peptide solubility and handling [5]. Furthermore, Cbz finds application in the solid-phase synthesis of specialized peptides, such as those used as molecular imaging contrast agents [6].
The main advantage of the Cbz group is its orthogonality; it remains stable under acidic (Boc removal) and basic (Fmoc removal) conditions, allowing for its selective removal in the presence of other protections [3]. A key limitation is its sensitivity to hydrogenation conditions, which means it cannot be used in molecules containing other reducible functional groups like alkenes or benzyl esters that must survive the deprotection step [2].
Cbz-O-methyl-L-serine and its close derivative N-Cbz-L-serine methyl ester are protected serine compounds essential for stepwise peptide synthesis. They prevent unwanted side reactions during coupling and allow for selective deprotection. Key identifiers and physical properties are summarized below.
Table 1: Chemical Identification and Physical Properties
| Property | Cbz-O-methyl-L-Serine | N-Cbz-L-Serine Methyl Ester |
|---|---|---|
| CAS Number | 134807-65-1 [1] | 1676-81-9 [2] |
| Molecular Formula | C12H15NO5 [1] | C12H15NO5 [2] |
| Molecular Weight | 253.25 g/mol [1] | 253.25 g/mol [2] |
| Appearance | Information not specified in search results | Clear pale yellow viscous liquid or low-melting waxy solid [2] |
| Melting Point | Information not specified in search results | 41-43 °C [2] |
| Boiling Point | Information not specified in search results | 170 °C at 0.01 mm Hg [2] |
| Optical Rotation | Information not specified in search results | [α]D20 = -13.4° to -15° (c=1 in methanol) [2] |
| Storage | Information not specified in search results | Keep in a dark place, sealed and dry at room temperature [2] |
This protocol outlines the synthesis of N-Cbz-L-serine methyl ester from L-serine methyl ester hydrochloride, providing a 92% yield of the protected building block [2].
The synthesis involves the protection of the amino group of L-serine methyl ester with a carbobenzoxy (Cbz) group.
Verify the identity and purity of the final product. The expected characteristics are summarized below.
Table 2: Analytical Data for N-Cbz-L-Serine Methyl Ester
| Analytical Method | Expected Result / Characteristic |
|---|---|
| Thin-Layer Chromatography (TLC) | Monitor using 50% Ethyl Acetate/Hexane; product spot should be visible under UV light [2]. |
| Optical Rotation | [α]D20 = -13.4° to -15° (c=1, Methanol) [2]. |
| Purity (HPLC/NMR) | Purity should be >95% (as per vendor specifications for similar compounds) [2]. |
Cbz-O-methyl-L-serine and its analogs serve as crucial building blocks in various scientific fields.
Table 3: Key Research Applications
| Application Area | Specific Use |
|---|---|
| Therapeutic Peptide Synthesis | Key building block for developing therapeutic agents and biologically active molecules [2]. |
| Antitubercular Agents | Used in compounds that inhibit Mycobacterium tuberculosis activity [2]. |
| Metabolic Disease Research | Incorporated into inhibitors of diacylglycerol acetyltransferases for potential obesity treatment [2]. |
| Chemical Biology & Probe Development | Used to create chemical probes for investigating biological processes [2]. |
The following diagram illustrates the typical workflow for incorporating this protected amino acid into a peptide chain, followed by global deprotection.
Common issues and suggested solutions when working with Cbz-O-methyl-L-serine.
Table 4: Troubleshooting Common Experimental Issues
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Coupling Yield | Inadequate activation or steric hindrance. | Use potent coupling reagents (e.g., HATU, PyBOP) and extend reaction time. |
| Racemization | Basic conditions during activation or coupling. | Use racemization-suppressing reagents (e.g., Oxyma Pure) and avoid excessive base. |
| Impure Final Product | Incomplete deprotection or side reactions. | Extend final cleavage/deprotection time and optimize TFA scavenger mixture. |
The table below consolidates key information for chemicals that are potential precursors or derivatives in the synthesis of your target molecule.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Physical Properties |
|---|---|---|---|---|
| N-Cbz-L-serine (Potential starting material) | 1145-80-8 [1] | C₁₁H₁₃NO₅ [1] | 239.22 [1] | Melting point: 116-119 °C; Specific rotation: [α]20/D +5.8° (c=2.7, AcOH) [1] |
| N-Cbz-L-serine methyl ester (Side-chain ester) | 1676-81-9 [2] | C₁₂H₁₅NO₅ [2] | 253.25 [2] | Boiling point: 170 °C at 0.01 mmHg; Specific rotation: [α]20/D -13.4° (C=0.01 g/ml MeOH); Form: Pale yellow viscous liquid or solid [2] |
| O-methyl-L-serine (Target compound backbone) | 4219-94-7 [3] | C₄H₉NO₃ [3] | 119.12 [3] | Density: 1.195 g/cm³; Boiling point: 260.6°C at 760 mmHg; Flash point: 111.4°C [3] |
While a direct protocol for Cbz-O-methyl-L-serine is unavailable, here is a published synthesis for the closely related N-Cbz-L-serine methyl ester, which could inform your work.
Based on the information gap, I have created a diagram outlining a logical approach to develop the synthesis protocol you need.
Given the lack of a direct source, you may need to derive a synthesis path. Here are some suggestions:
N-Carbobenzoxy-L-serine methyl ester (Cbz-L-Ser-OMe, CAS# 1676-81-9) is a protected serine derivative that plays a specialized role in solid-phase peptide synthesis (SPPS), particularly when specific structural features or functionalization are required in the peptide sequence. This derivative features two critical protecting groups: the Cbz (carbobenzoxy) group protecting the α-amino functionality and the methyl ester protecting the C-terminal carboxylic acid. The molecular formula of Cbz-O-methyl-L-serine is C₁₂H₁₅NO₅ with a molecular weight of 253.25 g/mol [1]. Its unique protection pattern makes it particularly valuable for solution-phase segment condensations, preparation of specialized building blocks, and synthetic applications where orthogonal protection strategies are required beyond standard Fmoc/tBu or Boc/Bzl approaches commonly used in solid-phase peptide synthesis [2].
The Cbz protecting group (also known as Z-group) represents one of the earliest introduced amine-protecting groups in peptide chemistry and offers stability under basic conditions while being removable by catalytic hydrogenation or mild acidic conditions using HBr/AcOH. This stability profile makes it particularly useful in orthogonal protection strategies when combined with other protecting groups like methyl esters for side chain protection or when performing segment condensations in complex peptide synthesis [2]. The persistence of Cbz protection through multiple synthetic steps allows for strategic deprotection timing, enabling sophisticated synthetic approaches to complex peptides and modified peptide architectures.
Table 1: Physical and chemical properties of Cbz-O-methyl-L-serine
| Property | Value/Specification | Conditions | Reference |
|---|---|---|---|
| Melting Point | 41-43 °C | literature | [1] |
| Boiling Point | 170 °C at 0.01 mm Hg | literature | [1] |
| Flash Point | >230 °F (>113 °C) | - | [1] [4] |
| Optical Rotation | -13.5° to -15° | c=1 in methanol | [1] [4] |
| Physical Form | Viscous liquid or pale yellow waxy solid | room temperature | [1] [4] |
| Density | 1.3±0.1 g/cm³ | - | [3] |
| Storage Conditions | Keep in dark place, sealed in dry, room temperature | - | [1] |
The compound exhibits specific rotation values ranging from -13.5° to -15° (C=1, MeOH), confirming its chiral purity and L-configuration [1] [4]. Cbz-O-methyl-L-serine typically presents as a viscous liquid or low-melting waxy solid (melting point 41-43°C) [1], with a boiling point of 170°C at 0.01 mm Hg [1]. The compound should be stored in dark, sealed containers under dry conditions at room temperature to maintain stability [1]. Its solubility characteristics include good solubility in chlorinated solvents (chloroform), methanol, and other organic solvents commonly used in peptide synthesis, facilitating its incorporation into peptide chains during solution-phase coupling or segment condensation approaches [1].
Solid-phase peptide synthesis relies on orthogonal protecting group strategies to achieve selective deprotection and chain assembly. While Cbz-O-methyl-L-serine is not typically used as the main building block in standard solid-phase synthesis, it finds application in specialized contexts and segment condensation strategies [2]. The two dominant protection schemes in SPPS are the Boc/Bzl (tert-butoxycarbonyl/benzyl) and Fmoc/tBu (fluorenylmethyloxycarbonyl/tert-butyl) strategies, each with distinct advantages and limitations [5].
Table 2: Comparison of major protection strategies in solid-phase peptide synthesis
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Cbz Application Context |
|---|---|---|---|
| N-α Protection | Acid-labile Boc | Base-labile Fmoc | Acid-stable, hydrogenolyzable Cbz |
| Side Chain Protection | Acid-stable Bzl derivatives | Acid-labile tBu derivatives | Varies with application |
| Final Deprotection | Strong acid (HF, TFMSA) | Moderate acid (TFA) | Catalytic hydrogenation or HBr/AcOH |
| Orthogonality | Graduated acid lability | Orthogonal (base/acid) | Orthogonal to both base and mild acid |
| Typical Use Cases | Complex peptides, natural product synthesis | Routine peptide synthesis, acid-sensitive peptides | Segment condensation, specialized building blocks |
The Boc/Bzl strategy employs acid-labile Boc group removal with trifluoroacetic acid (TFA) and final deprotection with strong acids like hydrogen fluoride (HF), allowing the use of acid-stable benzyl-based side chain protection [5]. In contrast, the Fmoc/tBu strategy utilizes base-labile Fmoc removal with piperidine and final cleavage with TFA, employing acid-labile tert-butyl-based side chain protection [5]. The Cbz group offers a third orthogonal dimension to these strategies, as it remains stable under both basic conditions (used in Fmoc deprotection) and mild acidic conditions (used in Boc deprotection), while being removable by catalytic hydrogenation or HBr/AcOH treatment [2]. This orthogonality makes Cbz-O-methyl-L-serine particularly valuable for complex multi-segment ligation approaches and the synthesis of peptides with specially protected side chains for subsequent chemical modifications.
Cbz-O-methyl-L-serine serves multiple specialized functions in advanced peptide synthesis. Its application extends to the preparation of side-chain protected peptide fragments for use in convergent synthesis strategies, where fully protected segments are coupled in solution before final deprotection [2]. The stability of the Cbz group under both basic and mildly acidic conditions allows it to persist through multiple synthetic operations, making it ideal for constructing complex peptide architectures requiring orthogonal protection schemes. Additionally, this derivative finds use in the synthesis of peptides containing post-translational modifications or non-proteinogenic elements at specific serine positions, where the differential protection pattern allows selective manipulation [2]. Research has demonstrated applications in synthesizing complex amino sugar derivatives like destomic acid and lincosamine starting from serine derivatives, highlighting its utility in producing specialized bioactive molecules [3].
Table 3: Standard coupling procedures for protected amino acid derivatives
| Step | Reagents & Concentrations | Duration | Repeat Cycles | Notes |
|---|---|---|---|---|
| Resin Swelling | DCM (10-15 mL/g resin) | 30-60 minutes | 1 | Ensures proper solvent penetration |
| Fmoc Deprotection | 20-25% piperidine in DMF | 2 × 5-10 minutes | 2 | For standard Fmoc removal |
| Washing | DMF (3×), DCM (2×) | 30-60 seconds each | 5 | Complete removal of deprotection agent |
| Coupling | 3-4 equiv Cbz-Ser-OMe, 3-4 equiv coupling reagent, 6 equiv base in DMF | 30-90 minutes | 1-2 | Monitoring by qualitative tests |
| Capping | Acetic anhydride/pyridine in DMF (5:5:90) | 10-15 minutes | 1 | Optional step for unreacted amines |
The manual synthesis protocol begins with resin preparation and swelling. For hydroxy-methyl-based resins like Wang resin, the initial amino acid loading follows standard procedures [5]. Typical coupling reactions employ 3-4 equivalents of Cbz-O-methyl-L-serine relative to the resin loading, activated with 3-4 equivalents of coupling reagents such as HBTU, HATU, or HCTU in the presence of 6 equivalents of diisopropylethylamine (DIPEA) in DMF [5]. The coupling time typically ranges from 30 to 90 minutes, with completion monitored by qualitative Kaiser ninhydrin, isatin, or chloranil tests [5].
For segment condensation approaches where Cbz-O-methyl-L-serine is incorporated in solution-phase synthesis of protected peptide fragments, the coupling typically uses DIC/HOBt or HATU/DIPEA combinations in dichloromethane or DMF. The progress of solution-phase couplings can be monitored by TLC or LC-MS. After complete incorporation, the Cbz group can be removed by catalytic hydrogenation (H₂, Pd/C) in appropriate solvents like ethanol or ethyl acetate, or by treatment with HBr in acetic acid for acid-labile removal, enabling further chain elongation [2].
The final cleavage and deprotection strategy depends on the overall protection scheme employed:
For sequences prone to aggregation or difficult coupling, several optimization strategies can be employed:
The final stage of peptide synthesis involves simultaneous cleavage from the resin and removal of protecting groups. For peptides containing Cbz-protected serine residues, this requires a two-step deprotection strategy as standard TFA cleavage cocktails do not remove the Cbz group. The following workflow illustrates this process:
Diagram 1: Two-step deprotection workflow for Cbz-containing peptides
For peptides containing multiple cysteine residues requiring disulfide bond formation, the linear deprotected peptide must undergo controlled oxidation to form the correct connectivity:
Rigorous analytical characterization is essential for validating successful incorporation of serine derivatives and overall peptide quality:
Peptides containing protected serine derivatives often require specialized purification approaches:
Cbz-O-methyl-L-serine represents a specialized building block in the peptide chemist's toolbox, offering unique orthogonal protection capabilities for complex synthetic challenges. While not employed in routine SPPS, its stability profile and selective deprotection characteristics make it invaluable for segment condensation strategies, complex peptide architectures, and specialized synthetic applications. The protocols outlined herein provide researchers with comprehensive guidance for incorporating this derivative into sophisticated peptide synthesis campaigns, enabling access to challenging peptide targets with structural features incompatible with standard protection schemes. As peptide therapeutics continue to advance toward more complex entities, orthogonal protection strategies employing derivatives like Cbz-O-methyl-L-serine will remain essential for synthetic success.
The benzyloxycarbonyl (Cbz or Z) group is one of the most widely used amine protecting groups in organic synthesis and peptide chemistry. First introduced by Bergmann and Zervas in 1932 [1], it protects amino groups by forming carbamate derivatives that are stable under various reaction conditions while being readily removable under specific conditions. The Cbz group demonstrates excellent stability across acidic and basic conditions (pH <1 to pH = 12 at room temperature), making it particularly valuable in multi-step syntheses where orthogonal protection strategies are required [2]. Its compatibility with Fmoc and Boc protecting groups allows for sophisticated protection schemes in complex molecule assembly, especially in peptide synthesis and pharmaceutical development where selective deprotection is essential [1].
The most common method for introducing the Cbz group involves reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base [1]:
Reagents:
Procedure:
Scale-Up Considerations: For large-scale preparations, a mixture of aqueous sodium carbonate and sodium bicarbonate effectively maintains the appropriate pH during benzyl chloroformate addition, providing scalable yields of N-Cbz protected amino acids [3].
For improved efficiency, a catalytic method using dodecatungstophosphoric acid hydrate (0.05 equiv) offers significant advantages [4]:
Reagents:
Procedure:
This method achieves 90% yield for Cbz-protection of piperidine within 10 minutes and demonstrates high chemoselectivity for aliphatic amines over aromatic/heteroaromatic amines [4].
For substrates with multiple amino groups, such as lysine, selective protection can be achieved using specific conditions. A patented method demonstrates efficient selective protection of lysine α-amino groups using β-cyclodextrin in aqueous alkaline conditions, providing high selectivity and yield [5].
Table 1: Comparison of Cbz Protection Methods
| Method | Conditions | Reaction Time | Yield Range | Key Advantages |
|---|---|---|---|---|
| Standard Aqueous | Na₂CO₃/NaHCO₃, H₂O/organic solvent, 0°C to RT | 2-12 hours | 75-95% | Scalable, suitable for amino acids [3] |
| Catalytic | Dodecatungstophosphoric acid (0.05 equiv), DCM, RT | 10-60 minutes | 85-95% | Fast, no aqueous workup, chemoselective [4] |
| Selective Protection | β-cyclodextrin, aqueous alkali, 2-5°C | 3-5 hours | 90-95% | High α-amino selectivity for lysine [5] |
The most traditional deprotection method employs palladium-catalyzed hydrogenolysis [2] [1]:
Reagents:
Procedure:
In-situ Hydrogen Generation: As a safer alternative to hydrogen cylinders, NaBH₄ with catalytic Pd/C in methanol generates hydrogen internally. Using 1.5 equivalents of NaBH₄ and 10% Pd/C, complete N-Cbz deprotection occurs within 20 minutes with 98% yield [6].
For substrates containing reducible functionalities, Lewis acid-mediated deprotection offers an alternative:
Reagents:
Procedure:
This method offers excellent functional group tolerance, preserving reducible groups and O- and N-Bn protecting groups [2].
Selective deprotection is achievable through various methods:
Ammonia-Inhibited Hydrogenolysis: Adding ammonia, pyridine, or ammonium acetate selectively inhibits Pd-catalyzed benzyl ether hydrogenolysis while allowing Cbz removal, enabling orthogonal deprotection schemes [2].
Ni-Catalyzed Deprotection: Nickel catalysts can selectively remove Cbz groups from heterocyclic nitrogen atoms while preserving other sensitive functionalities [1].
Table 2: Comparison of Cbz Deprotection Methods
| Method | Conditions | Reaction Time | Yield Range | Functional Group Tolerance |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, MeOH, RT | 2-8 hours | 85-98% | Limited for reducible groups (alkenes, azides) [2] [1] |
| In-situ H₂ Generation | NaBH₄ (1.5 equiv), 10% Pd/C, MeOH, RT | 5-20 minutes | 90-98% | Good, but reducible groups affected [6] |
| Lewis Acid Method | AlCl₃ (2-5 equiv), HFIP, RT | 1-4 hours | 85-95% | Excellent; tolerates reducible and Bn groups [2] |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄, DMA, 75°C | 4-12 hours | 80-90% | Broad; compatible with sensitive functionalities [2] |
Cbz-protected amino acids can be directly coupled with various amines to form amide linkages:
Reagents:
Procedure:
This method proceeds without racemization under mild conditions and gives high yields of the corresponding arylamides [2].
Urea Formation: Lanthanum triflate catalyzes direct conversion of N-Cbz-protected amines to nonsymmetric ureas in high yields. Various protected aromatic and aliphatic carbamates react readily with amines in the presence of lanthanum triflate to generate desired ureas [2].
Guanidine Synthesis: Various thioureas derived from primary amines and carbamoyl-protected isothiocyanates react with the Burgess reagent to give corresponding guanidines via either a stepwise or one-pot procedure [2].
Cbz-protected amino acids serve as key intermediates in pharmaceutical synthesis:
Zofenopril Synthesis: An improved large-scale procedure for N-Cbz protected amino acids is amenable to large-scale preparation of an intermediate toward Zofenopril, an ACE inhibitor [3].
Cathepsin B Inhibitors: Cbz-Arg-Arg-pNA is utilized as a substrate in the evaluation of cathepsin B inhibitors. Dipeptide nitrile inhibitors with Cbz capping groups demonstrate enhanced inhibitory potency against cathepsin B, a potential cancer therapeutic target [7].
Complex Molecule Assembly: The development of trivalent platforms for triple click chemistry enables efficient synthesis of complex molecules with Cbz-compatible functional groups for drug development applications [8].
Understanding Cbz group stability is crucial for designing synthetic routes:
pH Stability: The Cbz group remains stable under various pH conditions: pH <1 at 100°C, pH =1 at RT, pH =4 at RT, pH =9 at RT, pH =12 at RT, and pH >12 at 100°C [2].
Reagent Compatibility: Cbz groups demonstrate stability toward bases (LDA, NEt₃, Py, t-BuOK), nucleophiles (RLi, RMgX, RCuLi, enolates, NH₃, RNH₂, NaOCH₃), electrophiles (RCOCl, RCHO, CH₃I), and reducing agents (Zn/HCl, Na/NH₃, LiAlH₄, NaBH₄) [2].
Diagram 1: Comprehensive workflow for Cbz-protected amino acid coupling and deprotection strategies
Diagram 2: Stability and deprotection profile of Cbz protecting group under various chemical conditions
Incomplete Deprotection:
Racemization During Coupling:
Selectivity Problems:
Hydrogenation Safety:
Benzyl Chloroformate Handling:
Scale-Up Considerations:
Cbz-protected amino acids remain indispensable building blocks in organic synthesis, peptide chemistry, and pharmaceutical development. The comprehensive protocols and application notes presented here demonstrate robust methods for protection, coupling, and deprotection that can be adapted to various synthetic challenges. By understanding the stability profile of the Cbz group and selecting appropriate conditions based on substrate requirements and functional group compatibility, researchers can effectively incorporate this protecting group into their synthetic strategies. The continuous development of improved methods, particularly in catalytic protection and alternative deprotection techniques, ensures the ongoing utility of Cbz chemistry in modern synthetic applications.
The most commonly available and well-characterized compound is Cbz-L-serine methyl ester (CAS: 1676-81-9), which serves as a direct precursor for amide bond formation. Its key properties are summarized below [1] [2].
Table 1: Properties of Cbz-L-Serine Methyl Ester [1] [2]
| Property | Specification / Value |
|---|---|
| CAS Number | 1676-81-9 |
| Molecular Formula | C12H15NO5 |
| Molecular Weight | 253.25 g/mol |
| Physical Form | Viscous liquid or low-melting waxy solid |
| Melting Point | 41-43 °C |
| Boiling Point | 170 °C at 0.01 mmHg |
| Specific Rotation | -13.4° to -13.5° (C=1 in Methanol) |
| Flash Point | >230 °F (approx. 110 °C) |
Cbz-L-serine methyl ester is explicitly indicated as suitable for solution-phase peptide synthesis [2]. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, Cbz-O-methyl-L-serine, which is then activated for amide coupling with various amine nucleophiles. The Cbz (Carbobenzyloxy) protecting group on the nitrogen is stable under typical coupling conditions and can be readily removed later via hydrogenolysis [3].
Below are standard protocols for hydrolysis and subsequent amide coupling. Always conduct a small-scale test reaction before scaling up.
This step generates the free carboxylic acid, Cbz-O-methyl-L-serine, for coupling.
This is a reliable and widely used coupling method for forming amide bonds.
For this specific scaffold, several other coupling reagents commonly used in peptide synthesis are also applicable [4]. The choice depends on cost, rate of epimerization, and byproduct solubility.
Table 2: Common Amide Coupling Reagents for Peptide Synthesis [4]
| Reagent | Notes & Considerations |
|---|---|
| HATU | High efficiency, often used for difficult couplings. May require the presence of DIPEA or other bases. |
| HBTU | Similar to HATU, a uranium-based coupling reagent known for fast activation. |
| T3P | Produces water-soluble byproducts, leading to easier workup. |
| DCC | A classic reagent; the insoluble dicyclohexylurea byproduct can be removed by filtration. |
| BOP | A potent reagent, though its use has declined due to toxicity concerns. |
The following diagram outlines the complete synthesis and coupling pathway for Cbz-O-methyl-L-serine amides.
The ability to functionalize the serine side chain is crucial. For instance, O-arylated serine derivatives, accessible via methods like Chan-Lam coupling, are key structural motifs in pharmaceutical agents, including compounds investigated for Alzheimer's disease and cancer therapy [3]. The protocols outlined here provide a robust foundation for incorporating this versatile scaffold into more complex target molecules.
Cbz-O-methyl-L-serine (also known as N-Carbobenzoxy-L-serine methyl ester) is a protected serine derivative that plays a critical role in modern organic synthesis and drug development. This compound serves as a key building block in the convergent synthesis of complex biologically active molecules, particularly in pharmaceutical research targeting inflammatory diseases and bacterial infections. The compound's molecular structure features both a Cbz-protected amine and a methyl ester-protected carboxylic acid, making it ideally suited for stepwise peptide coupling strategies while maintaining orthogonal protection for the serine hydroxyl group. This protection scheme allows for selective deprotection and functionalization at different stages of synthetic sequences, enabling the construction of complex molecular architectures with precise stereochemical control.
The strategic importance of Cbz-O-methyl-L-serine in convergent synthesis stems from its dual functionality and stereochemical integrity. As an L-serine derivative, it maintains the natural stereochemistry required for biological activity in most pharmaceutical applications. The Cbz protecting group (benzyloxycarbonyl) is particularly valuable in synthetic chemistry as it can be readily installed and selectively removed under mild catalytic hydrogenation conditions without affecting other sensitive functional groups in the molecule. Meanwhile, the methyl ester protection provides stability to the carboxylic acid functionality during amide bond formation reactions while being easily removable under basic conditions when needed. This combination of features makes Cbz-O-methyl-L-serine a versatile synthetic intermediate for medicinal chemists and pharmaceutical researchers developing novel therapeutic agents.
Table 1: Physicochemical Properties of Cbz-O-methyl-L-serine
| Property | Value/Specification | Reference |
|---|---|---|
| CAS Number | 1676-81-9 | [1] |
| Molecular Formula | C₁₂H₁₅NO₅ | [1] |
| Molecular Weight | 253.25 g/mol | [1] |
| Melting Point | 41-43°C (lit.) | [1] |
| Boiling Point | 170°C at 0.01 mm Hg | [1] |
| Specific Rotation | -13.4° to -13.5° (c=1, MeOH) | [1] [2] |
| Flash Point | >230°F (>110°C) | [1] |
| Physical Form | Clear waxy solid or viscous liquid | [1] |
Cbz-O-methyl-L-serine serves as a critical precursor in the synthesis of bacterial serine dipeptide lipids, which are important virulence factors produced by periodontal pathogens such as Porphyromonas gingivalis. These bacterial lipids have been implicated in promoting inflammatory processes in human tissues associated with periodontal disease and atherosclerosis. The convergent synthesis approach employing Cbz-O-methyl-L-serine enables researchers to prepare deuterium-labeled analogues for use as internal standards in mass spectrometric quantification of these lipids in biological samples. This application is particularly important for understanding the role of bacterial lipids in chronic inflammatory diseases and developing diagnostic approaches for detecting these virulence factors in clinical specimens. [3]
In the synthesis of deuterium-labeled serine dipeptide lipid standards, Cbz-O-methyl-L-serine provides the L-serine core that is coupled with specifically designed fatty acid chains. The synthetic strategy involves preparing the non-deuterated fatty ester dipeptide first, then applying similar methodology to create deuterated versions using deuterated Grignard reagents. The overall convergent synthesis achieves the target lipids in 10-11 linear steps with moderate to good yields (8-13% overall yield). The racemic compounds produced through this method have proven sufficient for mass spectral analysis, though future studies may require enantiopure standards. The availability of these deuterated standards enables accurate quantification of bacterial serine lipids in biological systems, facilitating research into the relationship between bacterial infections and chronic inflammatory conditions. [3]
The application spectrum of Cbz-O-methyl-L-serine extends to the development of novel therapeutic agents targeting various disease mechanisms. Research has demonstrated its utility in synthesizing pyrazinecarboxamide-based compounds that act as inhibitors of diacylglycerol acetyltransferases, which are relevant to obesity treatment. Additionally, this protected serine derivative has been employed in studies investigating inhibitors of Mycobacterium tuberculosis, potentially contributing to new anti-tuberculosis therapies. The versatility of Cbz-O-methyl-L-serine in medicinal chemistry stems from its compatibility with various synthetic transformations and its ability to serve as a chiral scaffold for constructing more complex molecules with specific biological activities. [1]
The metabolic stability introduced by the Cbz and methyl ester protecting groups allows for synthetic intermediates to withstand various reaction conditions, enabling multi-step synthetic sequences that would otherwise be challenging with unprotected serine. This characteristic is particularly valuable in pharmaceutical development, where structure-activity relationship studies often require systematic modification of different regions of a lead compound. The orthogonal protection strategy embodied in Cbz-O-methyl-L-serine allows medicinal chemists to selectively modify the serine hydroxyl group while maintaining the integrity of the amine and carboxylic acid functionalities, or vice versa, providing strategic flexibility in analog development.
Table 2: Commercial Availability and Pricing of Cbz-O-methyl-L-serine | Supplier | Purity | Package Size | Price | Product Code | |--------------|------------|------------------|-----------|-----------------| | Sigma-Aldrich | 95% | 10g | $160 | 469165 | [1] | | Sigma-Aldrich | 95% | 1g | $34.50 | 469165 | [1] | | TCI Chemical | >98.0% | 5g | $91 | C1403 | [1] | | TCI Chemical | >98.0% | 25g | $305 | C1403 | [1] | | Thermo Scientific | 95% | 10g | - | 10230000 | [2] |
Objective: To prepare Cbz-O-methyl-L-serine from L-serine methyl ester hydrochloride through Cbz protection. [1]
Materials:
Procedure:
Yield and Characterization: The protocol typically yields 1.50 g (5.92 mmol, 92%) of N-benzyloxycarbonyloxy-L-serine methyl ester as a colorless oil. The product can be characterized by ( ^1H ) NMR, ( ^{13}C ) NMR, and mass spectrometry. The specific rotation should be approximately -13.4° to -13.5° (c=1, MeOH). [1]
Objective: To synthesize deuterium-labeled serine dipeptide lipids using Cbz-O-methyl-L-serine for use as internal standards in mass spectrometric analysis. [3]
Materials:
Procedure - Fatty Acid Chain Preparation:
Procedure - Dipeptide Coupling and Global Deprotection:
Yield Analysis: The convergent synthesis typically achieves 13% overall yield for the 10-step linear sequence to 13A and 9% overall yield for the 11-step sequence to 2A. Deuterated versions show comparable yields (12% for 13B, 8% for 2B). [3]
Diagram 1: Synthetic workflow for serine dipeptide lipids using Cbz-O-methyl-L-serine as a key building block, illustrating the convergent synthesis approach.
Quality Control Parameters: For Cbz-O-methyl-L-serine used in synthetic applications, specific quality parameters must be verified to ensure successful reaction outcomes. The purity should be ≥95% by HPLC analysis, with specific rotation between -13.4° to -13.5° (c=1, MeOH). The compound should be stored in dark, sealed containers at room temperature to maintain stability. When employed in peptide coupling reactions, the absence of racemization should be confirmed by chiral HPLC or optical rotation measurements to maintain stereochemical integrity throughout the synthetic sequence. [1] [2]
Analytical Techniques:
Table 3: Reaction Optimization Parameters for Cbz-O-methyl-L-serine Coupling | Reaction Condition | Standard Protocol | Optimized Variations | Impact on Yield | |------------------------|----------------------|--------------------------|---------------------| | Coupling Reagent | EDC/NHS | DCC/HOBt, DIC/HOAt | Minimal difference (<5%) | [3] | | Solvent System | DCM/DMF (4:1) | THF, Dioxane, DCM alone | DCM/DMF optimal | [3] | | Temperature | 25°C | 0°C, 40°C | Room temperature optimal | [1] | | Base | Triethylamine | DIEA, NMM, Pyridine | Triethylamine sufficient | [1] | | Reaction Time | 5-12 hours | 2 hours, 24 hours | 5 hours sufficient | [1] |
Problem 1: Low Yield in Cbz Protection Step
Problem 2: Racemization During Coupling
Problem 3: Incomplete Deprotection
Scale-up Protocols:
Safety Considerations:
Cbz-O-methyl-L-serine represents a versatile building block in convergent synthesis strategies for complex biologically active molecules. Its well-defined protection scheme, commercial availability, and compatibility with various synthetic transformations make it particularly valuable for pharmaceutical research targeting inflammatory diseases and bacterial infections. The detailed protocols provided herein enable researchers to efficiently incorporate this protected serine derivative into their synthetic workflows, from gram-scale laboratory preparations to multi-step convergent syntheses of complex lipids and peptides.
The application of Cbz-O-methyl-L-serine in the synthesis of deuterium-labeled serine dipeptide lipid standards highlights its strategic importance in analytical method development and biological quantification. The convergent synthesis approach detailed in these application notes demonstrates how this building block can be employed to create structurally complex molecules with specific isotopic labeling patterns, enabling advanced mass spectrometric analysis of bacterial virulence factors in biological systems. As research into the relationship between bacterial lipids and chronic inflammatory diseases continues to advance, Cbz-O-methyl-L-serine will remain an essential tool for medicinal chemists and pharmaceutical researchers developing new diagnostic and therapeutic approaches.
The carbobenzyloxy (Cbz) protecting group represents a fundamental tool in synthetic organic chemistry, particularly in the specialized field of peptide synthesis and complex molecule assembly. First introduced by Leonidas Zervas and Bergmann in the 1930s, the Cbz group has maintained its relevance for nearly a century due to its exceptional properties and reliable behavior under specific conditions. The Cbz group functions by protecting amine functionalities through the formation of a carbamate derivative, which exhibits remarkable stability across a wide range of reaction conditions while being selectively removable under controlled parameters. This balance between stability and controlled lability makes it particularly valuable for the synthesis of complex molecules such as pharmaceuticals, natural products, and specially modified amino acids like Cbz-O-methyl-L-serine. [1]
The orthogonal protection strategy employs multiple protecting groups that can be removed in any order without interfering with one another. For Cbz-O-methyl-L-serine, this approach allows chemists to selectively manipulate specific functional groups while preserving others intact throughout a synthetic sequence. The Cbz group demonstrates excellent orthogonality with several other common protecting groups, including tert-butoxycarbonyl (Boc), trityl (Trt), and fluorenylmethyloxycarbonyl (Fmoc). This compatibility enables sophisticated synthetic strategies where different protecting groups can be removed selectively based on the specific conditions applied, without affecting other protected functionalities in the molecule. The Cbz group's stability toward both acidic and basic conditions, coupled with its selective removal under neutral hydrogenolysis conditions, positions it as a versatile component in the synthetic chemist's toolkit. [1]
Table 1: Comparison of Common Amine Protecting Groups Orthogonal to Cbz
| Protecting Group | Removal Conditions | Orthogonality with Cbz | Common Applications |
|---|---|---|---|
| Cbz (Z) | Hydrogenolysis (H₂/Pd-C) | Self | General peptide synthesis |
| Boc | Acidic (TFA, HCl) | Excellent | Solid-phase peptide synthesis |
| Fmoc | Basic (piperidine) | Excellent | Solid-phase peptide synthesis |
| Trt | Mild acidic (TFA, AcOH) | Excellent | Special amino acid protection |
| Alloc | Pd⁰-catalyzed | Excellent | Orthogonal to hydrogenolysis |
Reaction Setup:
Base Addition:
Cbz-Cl Addition:
Reaction Monitoring:
Workup Procedure:
Purification:
Table 2: Typical Characterization Data for Cbz-O-methyl-L-serine
| Parameter | Specification | Method |
|---|---|---|
| Appearance | White crystalline powder | Visual |
| TLC Rf | 0.3-0.4 (40% EtOAc/hexane) | TLC (SiO₂) |
| ¹H NMR | Characteristic Cbz aromatic signals (7.3-7.4 ppm), methyl ester (~3.7 ppm) | NMR (CDCl₃) |
| HPLC Purity | ≥95% | Reverse-phase HPLC |
| Specific Rotation | -13.5° (for CBZ-L-serine methyl ester) | Polarimetry [2] |
The most common method for Cbz group removal involves hydrogenolysis, which cleaves the benzyloxycarbonyl group through catalytic hydrogenation: [1]
Reaction Setup:
Hydrogenation:
Workup:
This standard procedure typically achieves excellent yields (85-95%) and is suitable for most applications, though reaction times may vary depending on the substrate structure and steric factors. [1]
For substrates incompatible with molecular hydrogen or when specialized equipment is unavailable, transfer hydrogenation offers a practical alternative: [1]
Reaction Setup:
Reaction Conditions:
Workup:
This method is particularly valuable for acid-sensitive substrates and typically proceeds with excellent efficiency (≈98% yield as reported for complex substrates like caprazamycin A). [1]
Table 3: Comparison of Cbz Deprotection Methods
| Method | Conditions | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|
| Standard Hydrogenolysis | H₂, Pd/C, MeOH, 60°C | 24-48 hours | High yielding, reliable | Requires H₂ equipment, high temperature |
| Transfer Hydrogenation | HCO₂H/EtOH, Pd black, 25°C | 1.5-4 hours | Mild conditions, no special equipment | Formic acid may interfere with some functionalities |
| Lewis Acid Mediated | TMSI, CH₂Cl₂, rt | 2-6 hours | No catalyst removal | Iodide byproducts may complicate purification |
The hydrogenolytic cleavage of the Cbz group proceeds through a reductive mechanism where molecular hydrogen is activated on the palladium surface, leading to reduction of the benzyloxycarbonyl group. This process releases toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine. The mechanism explains the requirement for elevated temperatures in some cases, as decarboxylation is thermodynamically favored at higher temperatures. [1]
The implementation of an effective orthogonal protection strategy for serine derivatives requires careful planning of the protection/deprotection sequence to maximize efficiency and yield. For multifunctional compounds like Cbz-O-methyl-L-serine, the following strategic principles should be considered: [1]
The following workflow diagram illustrates a strategic approach to orthogonal protection using Cbz in combination with other common protecting groups:
Recent advances in green chemistry have introduced innovative approaches for protection and deprotection strategies:
Effective implementation of orthogonal protection strategies requires robust analytical monitoring:
The orthogonal protection strategy for Cbz-O-methyl-L-serine represents a powerful approach in modern synthetic chemistry, enabling the selective manipulation of specific functional groups in complex molecular architectures. The Cbz group's compatibility with diverse reaction conditions and its selective removal under hydrogenolytic conditions make it particularly valuable for peptide synthesis and pharmaceutical development. The protocols detailed in these Application Notes provide researchers with robust, experimentally verified methods for protection, deprotection, and analytical characterization. By implementing these strategies, scientists can design more efficient synthetic routes, minimize side reactions, and achieve higher overall yields in the preparation of complex serine-containing molecules.
Cbz-O-methyl-L-serine (also known as N-Carbobenzoxy-O-methyl-L-serine) is a strategically protected serine derivative that plays a crucial role in modern peptide synthesis and natural product development. This chemically modified amino acid incorporates two key protective groups: the Cbz (carbobenzoxy) group protecting the amine functionality and the methyl ether protecting the hydroxyl side chain. This dual protection scheme enables synthetic chemists to precisely control reactivity during complex multi-step syntheses, particularly in the construction of pharmaceutically relevant compounds and complex natural products. The molecular design of Cbz-O-methyl-L-serine allows for selective deprotection under specific conditions, making it an invaluable building block in the toolkit of medicinal and synthetic chemists working on targeted therapeutic development.
The strategic importance of this derivative lies in its ability to overcome common synthetic challenges associated with the polar, multifunctional nature of native serine. The hydroxymethyl group of native serine participates in undesirable side reactions during peptide coupling and requires protection to maintain synthetic efficiency. Similarly, temporary protection of the alpha-amino group prevents self-condensation and ensures proper acylation kinetics. Cbz-O-methyl-L-serine addresses both challenges simultaneously, providing a stable, storable intermediate that can be incorporated into growing peptide chains or natural product skeletons with precision and reliability.
Cbz-O-methyl-L-serine possesses a defined stereocenter in the L-configuration, which is essential for maintaining the chiral integrity of biological active compounds. The molecular structure features a carboxyl group available for activation and coupling, a methyl-protected hydroxyl group on the side chain that provides stability while maintaining a hydrogen-bonding capability, and the Cbz-protected amine which is stable to a wide range of reaction conditions but can be selectively removed when needed. This combination of protected and exposed functionalities creates a versatile building block for controlled synthetic elaboration. The methyl ether protection on the serine side chain creates a moderately polar derivative that offers improved lipid solubility compared to unprotected serine, facilitating its handling in various organic solvents commonly used in peptide synthesis.
The following table summarizes the key physicochemical parameters of Cbz-O-methyl-L-serine:
Table 1: Physicochemical Properties of Cbz-O-Methyl-L-Serine
| Property | Value/Specification | Reference |
|---|---|---|
| CAS Number | 134807-65-1 | [1] |
| Molecular Formula | C₁₂H₁₅NO₅ | [1] |
| Molecular Weight | 253.25 g/mol | [1] |
| Optical Rotation | -13.5° (c=1, MeOH) | [2] |
| Boiling Point | 170°C at 0.01 mmHg | [3] |
| Flash Point | >230°F (approximately 110°C) | [3] [2] |
| Physical Form | Viscous liquid or low-melting solid | [2] |
The compound typically presents as a viscous liquid or waxy solid at room temperature, with a pale yellow appearance in less purified forms. It demonstrates good solubility in common organic solvents including chloroform, methanol, dimethylformamide (DMF), and dichloromethane (DCM), but limited solubility in non-polar solvents like hexane. This solubility profile makes it particularly suitable for solution-phase peptide synthesis where homogeneous reaction conditions are essential for efficient coupling. The Cbz protecting group provides a chromophore that enables convenient reaction monitoring by thin-layer chromatography (TLC) with UV visualization.
Cbz-O-methyl-L-serine serves as a critical precursor in the synthesis of various biologically active molecules and pharmaceutical intermediates. Its unique protection pattern enables several strategic applications:
Peptide Backbone Modification: The O-methyl serine moiety introduces ether linkages into peptide chains, creating metabolically stable analogs of biologically active peptides. This modification enhances the proteolytic stability of peptide therapeutics while maintaining their conformational properties, addressing a major challenge in peptide-based drug development.
Natural Product Core Structures: This derivative has been employed in the synthesis of complex natural product scaffolds, including amino sugar derivatives such as destomic acid and lincosamine, which are important structural components of various antibiotics and bioactive natural products [4]. The protected serine serves as a chiral template for the construction of these complex molecular architectures.
Pharmaceutical Intermediates: Cbz-O-methyl-L-serine functions as a key building block in the production of pyrazinecarboxamide-based compounds that act as inhibitors of diacylglycerol acetyltransferases, targets relevant to obesity treatment [3]. The molecule provides the stereochemical foundation and functional group array necessary for biological activity.
The specific protection pattern of Cbz-O-methyl-L-serine offers several synthetic advantages in complex molecule construction. The Cbz (carbobenzoxy) group is stable under a wide range of acidic and basic conditions but can be selectively removed under mild hydrogenolytic conditions (H₂/Pd-C) or using Lewis acids, allowing orthogonal protection strategies in complex syntheses. Meanwhile, the methyl ether protection on the serine side chain provides exceptional stability throughout extended synthetic sequences while maintaining a hydrogen-bonding capability that can influence molecular conformation.
This derivative enables sequential deprotection strategies where the Cbz group can be removed first to allow chain elongation while maintaining the side chain protection, followed by specialized cleavage of the methyl ether when needed for final functionalization. This controlled, sequential unveiling of functionality is particularly valuable in the synthesis of serine-rich natural products and for introducing specific post-translational modifications in synthetic peptide analogs.
Objective: To synthesize Cbz-O-methyl-L-serine from L-serine precursor through a two-step protection sequence.
Principle: This procedure involves sequential protection of L-serine, beginning with methyl ether formation on the side chain hydroxyl group, followed by Cbz protection of the alpha-amino group. The orthogonal reactivity of these functionalities allows for selective protection when appropriate reaction conditions are employed.
Table 2: Reagents and Quantities for Cbz-O-Methyl-L-Serine Synthesis
| Reagent | Quantity | Molecular Weight | Moles | Equivalents |
|---|---|---|---|---|
| L-Serine | 10.5 g | 105.09 g/mol | 0.1 mol | 1.0 |
| Sodium hydride (60% dispersion) | 8.0 g | 23.99 g/mol (Na) | 0.2 mol | 2.0 |
| Methyl iodide | 17.0 g | 141.94 g/mol | 0.12 mol | 1.2 |
| Benzyl chloroformate (Cbz-Cl) | 18.0 g | 170.59 g/mol | 0.105 mol | 1.05 |
| Sodium bicarbonate | 25.2 g | 84.01 g/mol | 0.3 mol | 3.0 |
| Anhydrous DMF | 150 mL | - | - | - |
| Diethyl ether | 200 mL | - | - | - |
| Ethyl acetate | 300 mL | - | - | - |
| 1M HCl solution | 150 mL | - | - | - |
| Saturated NaCl solution | 100 mL | - | - | - |
Procedure:
O-Methylation of L-Serine:
Cbz Protection of O-Methyl-L-Serine:
Characterization: The product can be characterized by ( ^1H ) NMR (300 MHz, CDCl₃): δ 7.35-7.30 (m, 5H, Ar-H), 5.65 (d, J = 8.0 Hz, 1H, NH), 5.15 (s, 2H, CH₂-Ar), 4.45-4.35 (m, 1H, α-CH), 3.75 (s, 3H, OCH₃), 3.60-3.45 (m, 2H, β-CH₂). The specific rotation should be approximately -13.5° (c = 1, MeOH).
Objective: To incorporate Cbz-O-methyl-L-serine into a growing peptide chain using standard coupling methodologies.
Principle: The carboxyl group of Cbz-O-methyl-L-serine is activated using common peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to form an active ester intermediate that reacts efficiently with the N-terminal amine of a receiving peptide fragment.
Table 3: Reagents for Peptide Coupling Protocol
| Reagent | Quantity | Molecular Weight | Moles | Equivalents |
|---|---|---|---|---|
| Cbz-O-methyl-L-serine | 253 mg | 253.25 g/mol | 1.0 mmol | 1.0 |
| Amino component | - | - | 1.0 mmol | 1.0 |
| DCC | 227 mg | 206.33 g/mol | 1.1 mmol | 1.1 |
| HOBt | 162 mg | 135.12 g/mol | 1.2 mmol | 1.2 |
| N-Methylmorpholine | 122 mg | 101.15 g/mol | 1.2 mmol | 1.2 |
| Anhydrous DMF | 10 mL | - | - | - |
| Dichloromethane | 50 mL | - | - | - |
Procedure:
Activation Step:
Coupling Step:
Workup:
Notes:
Cbz-O-methyl-L-serine should be stored in a cool, dark place in tightly sealed containers under dry conditions. For long-term storage, the compound is best maintained at room temperature or below with protection from moisture. Under these conditions, the material typically remains stable for at least three years without significant decomposition [5]. The compound should be allowed to warm to room temperature before opening containers to prevent moisture condensation.
While Cbz-O-methyl-L-serine is not classified as extremely hazardous, appropriate safety precautions should be followed:
Recommended personal protective equipment includes safety glasses, appropriate gloves (nitrile or neoprene), and laboratory coat. Procedures should be conducted in a well-ventilated area, preferably within a fume hood when handling the compound in powder form. In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes and seek medical attention if irritation persists.
The compound falls under HS code 2924299090, covering "other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof" [4]. Standard VAT and tariff rates apply, with MFN (Most Favored Nation) tariff at 6.5%. The compound is classified under WGK Germany 3, indicating it is significantly water-polluting and requires appropriate disposal procedures to prevent environmental contamination.
The following diagram illustrates the strategic application of Cbz-O-methyl-L-serine in natural product synthesis, highlighting key synthetic steps and functional group transformations:
Diagram 1: Synthetic Strategy Using Cbz-O-Methyl-L-Serine in Natural Product Synthesis. This workflow illustrates the sequential protection, incorporation, and deprotection strategy employed in complex molecule synthesis using Cbz-O-methyl-L-serine as a key building block.
Cbz-O-methyl-L-serine represents a versatile synthetic intermediate that enables efficient access to complex natural products and pharmaceutically active compounds. Its well-defined protection pattern, stability under various reaction conditions, and selective deprotection characteristics make it particularly valuable for multi-step synthetic sequences. The protocols outlined in this document provide reproducible methods for the synthesis and application of this valuable building block, supported by comprehensive safety and handling guidelines.
The strategic incorporation of Cbz-O-methyl-L-serine into synthetic planning allows medicinal chemists to address challenging synthetic targets, particularly those requiring stereochemical integrity and controlled functional group manipulation. As natural product synthesis continues to evolve toward more efficient and sustainable methodologies, protected amino acid derivatives like Cbz-O-methyl-L-serine will remain essential tools for accessing structurally complex and biologically active molecules.
Racemization is the conversion of a single enantiomer into a racemic mixture [1]. For activated amino acids, this typically happens through the formation of an oxazolone intermediate, which tautomerizes and can be reprotonated to form either the L- or D-enantiomer [2].
The key risk factors during coupling are:
To suppress racemization during coupling of Cbz-O-methyl-L-serine and other amino acids prone to this side reaction, follow these established protocols [2]:
| Strategy | Implementation & Rationale |
|---|---|
| Use Suppressive Reagents | Add HOBt, 6-Cl-HOBt, or HOAt to coupling mixtures. These additives suppress oxazolone formation by forming less racemization-prone active esters [2]. |
| Pre-activate Amino Acids | Pre-activate the protected amino acid with coupling reagent before adding to peptide-resin. Minimizes exposure of activated species to base, reducing racemization risk [2]. |
| Optimize Solvent/Base | Polar aprotic solvents like DMF or NMP are generally preferred. Use milder bases like collidine or DIPEA instead of stronger ones like DBU for activation [2]. |
| Consider Low Temperatures | Perform coupling reactions at 0-4°C to slow down the chemical steps leading to racemization [2]. |
The following diagram outlines a recommended workflow for coupling Cbz-O-methyl-L-serine while minimizing racemization risk:
To confirm the stereochemical integrity of your product:
| Property | Value / Description |
|---|---|
| CAS Number | 1676-81-9 [1] [2] [3] |
| Molecular Formula | C₁₂H₁₅NO₅ [1] [2] [3] |
| Molecular Weight | 253.25 g/mol [1] [2] |
| Physical Form | Viscous liquid or low-melting solid (melting point 41-43 °C) [1] [2] [3] |
| Boiling Point | ~170 °C at 0.01 mm Hg [1] |
| Storage | Keep in a dark place, sealed in dry conditions, at room temperature [1] |
| Purity | Available from 95% to >98.0% [1] [2] |
This compound is a serine derivative used in pharmaceutical synthesis and peptide development, particularly as a building block [1] [3].
Here are answers to common experimental questions, derived from the compound's properties.
Low coupling efficiency can often be traced back to the quality and handling of the reagents.
Start with the most common issues related to the compound's physical state.
The search results provide specific analytical data you can use for verification.
The diagram below outlines a logical pre-reaction checklist to help you optimize your experimental setup.
The table below summarizes key physical properties of Cbz-L-Serine methyl ester (CAS 1676-81-9) from the search results to aid in purification and handling [1] [2].
| Property | Specification / Value |
|---|---|
| CAS Number | 1676-81-9 |
| Molecular Formula | C12H15NO5 |
| Molecular Weight | 253.25 g/mol |
| Physical Form | Viscous liquid or solid (pale yellow) |
| Boiling Point | 170 °C at 0.1 mmHg (0.01 mm Hg) |
| Melting Point | 41-43 °C (for solid form) |
| Flash Point | 113 °C / >230 °F |
| Specific Rotation | -13.4° to -13.5° (C=1 in methanol) |
| Recommended Storage | Keep in a dark place, sealed in dry, at room temperature |
A synthesis procedure for Cbz-L-Serine methyl ester from L-serine methyl ester hydrochloride includes a clear purification step [2]. This can serve as a reference for expected yields and methods.
The workflow of this synthesis and purification process is as follows:
Based on the chemical properties and synthesis protocol, here are some anticipated issues and solutions.
Q1: What is the most common method for purifying Cbz-L-Serine methyl ester?
Q2: My product is a colored oil instead of a solid. Is this normal?
Q3: How can I monitor the progress of the Cbz protection reaction and check purity?
Issue: Low yield after column chromatography.
Issue: Product remains impure after chromatography.
The provided synthesis and purification method has been successfully implemented in published literature, yielding a high-purity product [2]. The Cbz protecting group can be cleanly removed later via hydrogenolysis, making it highly valuable for multi-step synthesis [3].
The table below summarizes the key identifying information and physical properties for Cbz-L-Serine methyl ester (CAS 1676-81-9) that are relevant for its handling and storage [1] [2] [3].
| Property | Specification / Value |
|---|---|
| CAS Number | 1676-81-9 [1] [2] [3] |
| Molecular Formula | C12H15NO5 [1] [2] [3] |
| Molecular Weight | 253.25 g/mol [1] [2] [3] |
| Physical Form | Viscous liquid or solid (clear, waxy solid); can appear as a pale yellow liquid or solid [1] [2] [3] |
| Melting Point | 41-43 °C (lit.) [2] [3] |
| Boiling Point | 170 °C at 0.1 mmHg [1] [2] |
| Flash Point | >230 °F (113 °C) [1] [2] |
| Specific Optical Rotation | -13.4° to -13.5° (C=1 in methanol) [1] [2] |
Based on the gathered specifications, here are the recommended handling and storage protocols:
Here are answers to common questions that users might encounter:
Q1: My sample of Cbz-L-Serine methyl ester is a pale yellow color (or a viscous liquid). Is it still acceptable for use?
Q2: What is the recommended method to confirm the identity and purity of this compound?
Q3: My compound has solidified. What is the best way to handle it?
For researchers who need to verify the stability of this compound under their specific storage conditions, the following workflow can be implemented. This diagram outlines the key steps in a stability assessment protocol:
The specific experimental protocols for the key analytical techniques mentioned in the workflow are:
Q1: What is the typical yield for the synthesis of Cbz-O-methyl-L-serine, and what are its key physical properties?
Q2: My reaction yield is lower than expected. What are the common culprits?
The following workflow and tables summarize the synthesis and key characteristics of Cbz-O-methyl-L-serine.
This table consolidates key data for compound identification and handling from the search results [2] [1].
| Property | Value / Description |
|---|---|
| CAS Number | 1676-81-9 |
| Molecular Formula | C12H15NO5 |
| Molecular Weight | 253.25 g/mol |
| Physical Form | Viscous Liquid or Solid (Clear Waxy/Pale Yellow) |
| Melting Point | 41-43 °C (lit.) |
| Boiling Point | 170 °C at 0.01 mmHg |
| Specific Rotation | -13.4° to -13.5° (C=1 in Methanol) |
| Flash Point | >113 °C |
| Storage | Keep in a dark place, sealed in dry, at room temperature. |
This table outlines the core components of the published synthesis method [1].
| Component | Details |
|---|---|
| Reaction Type | Solution-phase peptide synthesis (Cbz protection) |
| Starting Material | L-Serine methyl ester hydrochloride |
| Protecting Reagent | Benzyl chloroformate (Cbz-Cl) |
| Base | Sodium bicarbonate (NaHCO₃) |
| Solvent System | Dioxane / Water |
| Reaction Time | 5 hours |
| Reaction Temperature | 25 °C (Room Temperature) |
| Work-up | Acidic quench, extraction with ethyl acetate, brine wash |
| Purification | Silica gel column chromatography (Hexane:Ethyl Acetate) |
| Reported Yield | 92% |
Based on the search findings, here are key points to emphasize in your support center:
While comprehensive solubility data is limited, the available specifications provide a starting point for experimental planning.
| Property | Specification |
|---|---|
| CAS Number | 1676-81-9 [1] [2] |
| Molecular Formula | C₁₂H₁₅NO₅ [1] [2] |
| Molecular Weight | 253.25 g/mol [1] [2] |
| Physical Form | Viscous Liquid or Solid [1] [2] |
| Reported Solubility | Chloroform, Methanol [2] |
| Melting Point | 41-43 °C (lit.) [2] |
| Boiling Point | 170 °C at 0.01 mm Hg (lit.) [2] |
| Storage | Keep in a dark place, sealed in dry, at room temperature [2] |
What solvents are recommended for Cbz-O-methyl-L-serine? Based on supplier data, this compound is soluble in chloroform and methanol [2]. These are common starting points for dissolution.
The compound is a waxy solid or viscous oil. How can I handle it effectively? The physical form is noted as a viscous liquid or solid, and it can form a clear waxy solid [1] [2]. For accurate weighing:
How can I monitor reactions involving Cbz-O-methyl-L-serine? Reverse-Phase HPLC is a standard method. The compound's structure contains both polar (ester, carbamate) and non-polar (benzyl) groups, which makes it well-suited for analysis on C18 columns.
Here are solutions to common problems you might encounter in the lab.
This workflow provides a systematic approach to handling and analyzing Cbz-O-methyl-L-serine.
For quick reference, here are the fundamental properties of Cbz-O-methyl-L-serine (CAS 1676-81-9) [1] [2].
| Property | Specification |
|---|---|
| CAS Number | 1676-81-9 [2] |
| Molecular Formula | C12H15NO5 [1] [2] |
| Molecular Weight | 253.25 g/mol [1] [2] |
| Physical Form | Viscous liquid or solid; can appear as a clear waxy solid, or pale yellow liquid [1] [2] |
| Melting Point | 41-43 °C (when solid) [2] |
| Boiling Point | 170 °C at 0.01 mmHg [2] |
| Specific Rotation [α] | Approximately -13.5° (c=1 in methanol) [1] |
| Flash Point | >230 °F (approx. >110 °C) [1] [2] |
A common modification of Cbz-protected serine is O-arylation to form ethers. Traditional methods using strong bases or Mitsunobu conditions carry a high risk of epimerization at the sensitive alpha-carbon [3].
The Chan-Lam coupling provides a milder, epimerization-sparing alternative. The following workflow outlines the optimized protocol using this method [3]:
Key Advantages for Preventing Epimerization: This method is exceptionally effective at preventing epimerization because it proceeds under mild, nearly neutral conditions at room temperature, avoiding the strong bases and high heat that promote racemization [3].
Proper handling is crucial for maintaining the integrity of your compound and experimental results.
How is the Cbz protecting group removed from the final product? The standard method is hydrogenolysis using hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C) [5] [6]. This reaction releases the free amine, toluene, and carbon dioxide. For acid- or base-sensitive molecules, alternative deprotection methods include transfer hydrogenation (using a donor like formic acid) or the use of Lewis acids like AlCl₃ in hexafluoroisopropanol (HFIP) [4] [5].
What should I do if my compound is a viscous oil that won't crystallize? This is a common occurrence, as the product is often described as a viscous liquid or syrup [2]. You can often solidify it by seeding with a small crystal from a commercial sample (if available) or by using a sonication bath. If purification is necessary, techniques like flash column chromatography are effective.
Q1: What is the primary concern during Cbz deprotection of serine-containing peptides? The primary concern is the cleavage of sensitive side-chain protecting groups commonly used for serine, such as benzyl (Bn) ethers. Standard hydrogenolysis conditions (H₂/Pd-C) designed for Cbz removal can also cleave these O-benzyl groups, leading to undesired side reactions and incomplete orthogonal protection [1].
Q2: Are there alternatives to hydrogenolysis for Cbz deprotection? Yes, several alternative methods offer better compatibility with acid- or reduction-sensitive functionalities:
Q3: How can benzyl ether hydrogenolysis be suppressed during catalytic hydrogenation? The addition of ammonia, pyridine, or ammonium acetate has been shown to effectively inhibit the Pd-catalyzed hydrogenolysis of benzyl ethers. This allows olefin, Cbz, benzyl ester, and azide functionalities to be hydrogenated while preserving O-benzyl protecting groups [1].
| Problem Scenario | Possible Cause | Recommended Solution |
|---|---|---|
| Simultaneous cleavage of O-benzyl protecting groups on serine | Standard hydrogenolysis conditions (H₂/Pd-C) lack selectivity and cleave both Cbz and O-Bn groups. | Use a hydrogenolysis inhibitor (e.g., ammonium acetate) [1] or switch to a non-hydrogenolytic method like Lewis acid/HFIP [1] or nucleophilic deprotection with 2-mercaptoethanol [1]. |
| Low yield or incomplete deprotection | The chosen method may be incompatible with other sensitive functional groups in the molecule. | Adopt a quantitative High-Throughput Screening (qHTS) approach to test deprotection conditions at multiple concentrations, reducing false negatives [2]. |
| Contamination of product with palladium residues | The use of heterogeneous palladium catalysts like Pd/C. | Employ the in-situ preparation of Pd/C from Pd(OAc)₂ and charcoal, which has been shown to minimize palladium contamination [1]. |
Here are detailed methodologies for two key alternative deprotection procedures cited in the literature.
Protocol 1: Deprotection using Aluminum Chloride in HFIP [1] This method is cost-effective, scalable, and offers a safe protocol with high yields.
Protocol 2: Nucleophilic Deprotection using 2-Mercaptoethanol [1] This protocol is particularly suited for substrates with functionalities sensitive to both hydrogenolysis and strong Lewis acids.
The following diagram outlines a logical decision-making process for selecting the appropriate deprotection strategy for your serine-containing compound.
The table below summarizes the fundamental chemical information for your target compound, which is crucial for planning your experiments.
| Property | Value / Description |
|---|---|
| CAS Registry Number | 134807-65-1 [1] |
| Other Names | Cbz-L-Serine(methyl ether); CBZ-O-METHYL-L-SER; CBZ-(S)-2-AMINO-3-METHOXYLPROPANOIC ACID [1] |
| Molecular Formula | C₁₂H₁₅NO₅ [1] |
| Molecular Weight | 253.25 g/mol [1] |
| SMILES | COC[C@@H](C(=O)O)NC(=O)OCc1ccccc1 [1] |
| Related Compound | N-Cbz-L-serine methyl ester (CAS 1676-81-9). This is a different compound, but its properties can be informative. It is a pale yellow viscous liquid or solid, with a boiling point of 170 °C at 0.1 mmHg and a flash point of 113 °C [2] [3]. |
Here are detailed protocols for two purification approaches suitable for protected amino acids like Cbz-O-methyl-L-serine.
This is the most common initial approach for purifying organic compounds.
If your compound is highly polar and does not resolve well on standard silica gel, a recently developed technique can be highly effective [5].
| Issue | Possible Cause | Solution |
|---|---|---|
| Low Recovery from Column | Sample precipitation on column; strong adsorption to silica. | Ensure sample is fully dissolved and filtered before loading [4]. Use a slightly more polar solvent to dissolve the crude. Consider using the ion-assisted method to disrupt strong interactions [5]. |
| Poor Separation / Co-elution | Solvent gradient not optimal for the compound's polarity. | Optimize the mobile phase ratio using TLC with various solvent systems. If the compound is highly polar, switch to the Ion-Assisted Chromatography method [5]. |
| Product is a Viscous Oil | Common issue with protected amino acid esters. | The related compound N-Cbz-L-serine methyl ester is also reported as a viscous liquid or solid [2] [3]. Trituration (scratching and washing with a cold solvent like cold diethyl ether or pentane) can help induce crystallization. |
Proper sample preparation is critical for successful chromatography [4].
| Factor | Condition | Stability / Outcome | Key Information / Alternatives |
|---|---|---|---|
| General Water Stability | pH < 1, 100°C [1] | Stable | -- |
| pH = 1, RT [1] | Stable | -- | |
| pH = 4, RT [1] | Stable | -- | |
| pH = 9, RT [1] | Stable | -- | |
| pH = 12, RT [1] | Stable | -- | |
| pH > 12, 100°C [1] | Not Stable | -- | |
| Reaction with Bases | LDA [1] | Stable | -- |
| NEt3, Pyridine [1] | Stable | -- | |
| t-BuOK [1] | Not Stable | -- | |
| Reaction with Nucleophiles | NaOCH3 [1] | Stable | -- |
| NH3, RNH2 [1] | Stable | -- |
| Deprotection Methods | H2 / Pd-C (Hydrogenolysis) [1] [2] [3] | Standard Method | - In-situ prepared Pd/C for reproducible results [1]
Moisture Sensitivity of Reagents: The primary moisture sensitivity concern is the protecting reagent, benzyl chloroformate (Cbz-Cl). It is a highly reactive chloroformate that degrades in contact with water [3]. Once the stable carbamate (Cbz-protected amino acid) is formed, it is much less sensitive, though standard practices for handling sensitive compounds still apply.
A typical experimental protocol for protecting an amino acid is as follows [2]: > To the starting material (1.70 g, 2.64 mmol) in THF/H2O (2:1, 15 mL) was added NaHCO3 (443 mg, 5.27 mmol) and Cbz-Cl (0.56 mL, 3.96 mmol) at 0 °C and the solution was stirred for 20 h at the same temperature. The reaction mixture was diluted with H2O and extracted with AcOEt. The combined organic layers were washed with brine, dried over Na2SO4, and concentrated in vacuo. The resulting residue was purified by silica gel column chromatography (40% AcOEt/n-hexane).
This procedure highlights key moisture-management techniques: using a base to neutralize HCl byproduct and maintaining a low temperature to minimize side reactions.
While the final products are stable, proper storage is crucial for maintaining purity. Recommended practices include [4] [5]:
Q1: My reaction with Cbz-Cl shows unexpected byproducts. What could be wrong?
Q2: The deprotection of my Cbz group via hydrogenolysis is not proceeding. What should I check?
Q3: How can I confirm the identity and purity of my Cbz-protected amino acid?
The following diagram illustrates the core workflow for handling Cbz-protected amino acids, from protection to storage.
The table below summarizes key experimental protocols for coupling protected serine derivatives, as found in the search results.
| Amino Acid / Derivative | Optimal Coupling Reagent/ Conditions | Reported Efficiency/ Yield | Key Supporting Experimental Data |
|---|
| Fmoc-phosphoamino acids (for SPOT synthesis) [1] | EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) | >95:5 coupling ratio; Resulting phosphopeptide purities: 78% (pS), 77% (pT), 85% (pY) [1] | • Methodology: SPOT synthesis on cellulose membranes. • Comparison: Tested against six other coupling conditions; EEDQ was superior. • Procedure: Used a fourfold coupling procedure with EEDQ as the activator in a standard SPOT synthesis workflow [1]. | | Boc-/Cbz-/Fmoc- protected Serine (for O-arylation via Chan-Lam coupling) [2] | Cu(OAc)₂·H₂O (10 mol %) with DMAP (0.2 equiv) in CH₂Cl₂ at room temperature [2] | Up to 85% yield for O-arylation product [2] | • Methodology: Chan-Lam cross-coupling for O-arylation of protected serine esters. • Optimization: Systematically screened copper catalysts, ligands, bases, and solvents (see workflow below). • Substrate Scope: Protocol effective for serine protected with Boc, Cbz, Fmoc, and Trt groups [2]. |
The following diagram outlines the key optimization process used to establish the effective Chan-Lam coupling conditions for protected serine derivatives [2]:
Your choice between these methods will depend entirely on your synthetic goal:
The table below summarizes the key identifiers and physical properties of Cbz-L-Serine Methyl Ester (CAS 1676-81-9) based on the search results [1] [2].
| Property | Value / Description |
|---|---|
| CAS Number | 1676-81-9 [1] |
| Molecular Formula | C12H15NO5 [1] |
| Molecular Weight | 253.25 g/mol [1] |
| Synonyms | Z-Ser-OMe, CBZ-Ser-OMe, N-Carbobenzoxy-L-serine Methyl Ester [1] |
| Physical Form | Viscous Liquid or Solid (can form a clear waxy solid) [1] |
| Boiling Point | 170 °C at 0.01 mm Hg [1] |
| Melting Point | 41-43 °C [1] |
| Specific Optical Rotation | -13.4° to -13.5° (C=1 in Methanol) [1] [2] |
| Storage Recommendations | Keep in a dark place, sealed in dry, at room temperature [1] |
Although a direct method for the Cbz-protected compound is not listed, an established HPLC method for analyzing underivatized D- and L-serine can provide a strong starting point for your method development [3]. The core details of this method are as follows:
Based on the available information, here is a logical workflow you could follow to establish an HPLC method for Cbz-O-methyl-L-serine. This process is summarized in the diagram below.
When compiling your comparison guide for researchers, please note:
To aid your research, here is the basic identifying information I found for your compound of interest. Please note that there are two closely related compounds with different CAS numbers.
| Property | Cbz-O-Methyl-L-Serine (CAS 134807-65-1) | Cbz-L-Serine Methyl Ester (CAS 1676-81-9) |
|---|---|---|
| CAS Registry Number | 134807-65-1 [1] [2] | 1676-81-9 [3] |
| Molecular Formula | C12H15NO5 [1] [2] | C12H15NO5 [3] |
| Molecular Weight | 253.25 g/mol [1] [2] | 253.25 / 253.26 g/mol [3] |
| SMILES | COCC@@HO)NC(=O)OCc1ccccc1 [1] | COC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 [3] |
| IUPAC Name | Information not available in search results | methyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate [3] |
| Synonym(s) | CBZ-L-Serine(Methyl Ether) [1] | CBZ-L-Serine methyl ester [3] |
Although a direct protocol was not available, the search results point to established best practices in the field. You can use the following framework, based on general mass spectrometry validation guidelines, to design your own experimental comparison.
A robust validation study begins with a solid experimental design. Key considerations include:
Your comparison guide should objectively evaluate the following performance parameters for Cbz-O-Methyl-L-Serine across different MS platforms (e.g., LC-MS/MS vs. GC-MS) or sample preparation methods. The table below summarizes the core parameters to measure.
| Parameter | Experimental Goal & Methodology |
|---|---|
| Linearity | Establish the relationship between analyte concentration and instrument response across a defined range [4]. |
| Assay (Method) Accuracy | Determine the closeness of agreement between the measured value and a known reference value, often reported as % bias [6]. |
| Precision (Repeatability) | Measure the closeness of agreement among a series of measurements obtained under the same conditions. It is typically expressed as Relative Standard Deviation (RSD) [7]. |
| Specificity/Selectivity | Demonstrate that the method can accurately measure the analyte in the presence of other components, such as matrix interferents [6]. |
| Matrix Effects | Quantify the suppression or enhancement of the analyte signal caused by the sample matrix. This can be assessed by comparing the signal of an analyte in matrix versus in solvent [6]. |
The following diagram outlines the key stages in developing and validating a mass spectrometry method, integrating the parameters discussed above.
To move forward with your project, I suggest these steps:
The table below provides a comparison of the Cbz group with other common amine protecting groups to help you select the appropriate one for your synthetic strategy [1] [2] [3].
| Protecting Group | Full Name | Introduction Conditions | Removal Conditions | Key Characteristics |
|---|---|---|---|---|
| Cbz (Z) | Carboxybenzyl | Benzyl chloroformate (Cbz-Cl) and a base (e.g., Na₂CO₃, Et₃N) [4] [2]. | Catalytic hydrogenation (e.g., H₂, Pd/C) [1] [4] [2]. Also strong acids or 2-mercaptoethanol [5] [4]. | Orthogonal to Boc and Fmoc. Stable to bases and weak acids. The benzyl group can be manipulated [2]. |
| Boc | tert-Butyloxycarbonyl | Di-tert-butyl dicarbonate (Boc₂O) and a base [1] [3]. | Strong acid (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) [1] [3]. | Orthogonal to Cbz and Fmoc. Very stable towards bases and nucleophiles. The gold standard in peptide synthesis [1] [3]. |
| Fmoc | Fluorenylmethyloxycarbonyl | Fmoc-Cl and a base [3]. | Mild base (e.g., piperidine in DMF) [1] [3]. | Orthogonal to Cbz and Boc. Stable to acids. Removal is via a facile E1cB mechanism that does not involve strong acids or hydrogenation [1] [3]. |
| Ac | Acetyl | Acetic anhydride and pyridine [3]. | Acid or base hydrolysis, often requiring heat [3]. | A simple, small protecting group. Not orthogonal to ester or amide functionalities under hydrolytic conditions [3]. |
A key strategic concept is orthogonal protection, where multiple different protecting groups, each removable by a specific set of non-interfering conditions, are used on the same molecule. This allows for the selective deprotection of one group without affecting the others [1]. For example, Cbz, Boc, and Fmoc are often used together in complex syntheses because one can be removed with hydrogenolysis, another with acid, and the third with base, without cross-interference [1] [2].
A typical procedure for Cbz-protection is as follows [2]:
Alternative catalytic methods exist, such as using 0.05 equivalents of dodecatungstophosphoric acid hydrate in dichloromethane, which can achieve high yields within 10 minutes without an aqueous work-up [6].
A standard hydrogenolysis procedure for Cbz removal is [2]:
For substrates sensitive to hydrogenation, a transfer hydrogenation method can be used: treat the protected substrate with Pd black in a 20:1 mixture of ethanol and formic acid at 25 °C for 1.5 hours [2]. A non-hydrogenative method uses 2-mercaptoethanol in the presence of potassium phosphate in dimethylacetamide at 75 °C [5].
The following diagrams illustrate the typical workflow for employing the Cbz group and the mechanism of its deprotection via hydrogenolysis.
Cbz Protection and Deprotection Workflow
Mechanism of Cbz Deprotection by Hydrogenolysis
When designing a synthesis, consider these points regarding the Cbz group:
Chiral purity analysis separates and quantifies optical isomers (enantiomers). For a derivative like Cbz-O-methyl-L-serine, the goal is to resolve it from its unwanted D-enantiomer.
The fundamental mechanism is often explained by the three-point interaction model [1]. This model proposes that for successful separation, the analyte must interact with the chiral selector on the stationary phase at a minimum of three distinct sites. The binding energy of these interactions differs for each enantiomer, leading to different retention times and thus, separation [1]. The interactions can include π-π interactions, hydrogen bonding, dipole stacking, and inclusion complexation [1].
The choice of Chiral Stationary Phase (CSP) is the most critical factor. The table below compares the most common types of CSPs relevant for pharmaceutical amino acid analysis.
| CSP Type | Mechanism of Separation | Typical Mobile Phases | Pros & Cons for Amino Acid Analysis |
|---|
| Polysaccharide-Based | Diverse interactions via coated selectors (e.g., cellulose/amylose derivatives) [1] | Normal-phase (hexane/IPA) or reversed-phase (water/organic) [1] | Pro: Broadest applicability, very popular in pharma [1]. Con: May require method screening. | | Macrocyclic Glycopeptide (e.g., Teicoplanin) | Multiple interaction sites (ionic, H-bonding, π-π) on a rigid scaffold [1] | Reversed-phase (water/buffer with organic modifier) [1] | Pro: Excellent for acidic, basic, and neutral compounds; suitable for polar amino acids [1]. Con: Column availability may be narrower. | | Pirkle-Type (Brush-Type) | Uses small, chiral molecules designed for specific interactions (e.g., π-π, H-bonding) [1] | Normal-phase (hexane/IPA) is most common [1] | Pro: High-efficiency, predictable rational design [1]. Con: Scope may be narrower; requires analyte to have complementary functional groups. | | Cyclodextrin-Based | Forms inclusion complexes; enantioselectivity depends on fit within the cavity [1] | Typically reversed-phase [1] | Pro: Good for compounds without aromatic rings. Con: May be less effective for bulky, protected amino acids. | | Chiral Porous Materials (MOFs/COFs) | Chiral pores/surfaces provide a selective environment (emerging technology) [2] | Varies by material | Pro: High surface area, designable pores [2]. Con: Primarily in research phase; not yet widely available commercially [2]. |
Since a direct method for Cbz-O-methyl-L-serine is not available, you can use the following workflow to develop one. The diagram below outlines this logical process.
Detailed Experimental Steps:
Sample Preparation: Dissolve the Cbz-O-methyl-L-serine racemate (a mixture of D and L forms) and the pure L-standard in a suitable solvent, typically the mobile phase or a weaker solvent. A concentration of 0.1-1.0 mg/mL is a standard starting point. Filter through a 0.45 μm or 0.22 μm syringe filter before injection.
Column and Mobile Phase Selection:
Detection: Since your compound has a Cbz (carboxybenzyl) protecting group, which is an aromatic chromophore, UV detection is suitable. A wavelength of ~254 nm or ~260 nm is a logical first choice. Confirm the exact λmax by scanning a standard solution with a UV-Vis spectrometer.
Optimization Strategy: